![molecular formula C16H15NO4 B3109333 {[4-(Benzyloxy)phenyl]formamido}acetic acid CAS No. 171806-97-6](/img/structure/B3109333.png)

{[4-(Benzyloxy)phenyl]formamido}acetic acid

概要

説明

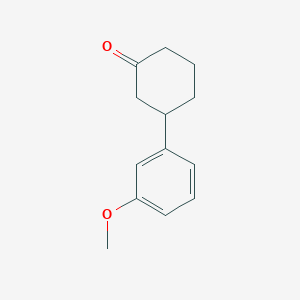

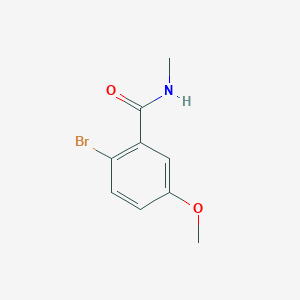

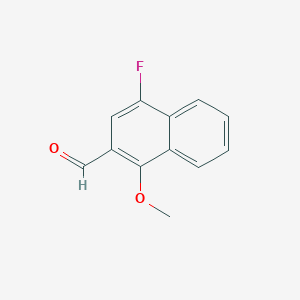

{[4-(Benzyloxy)phenyl]formamido}acetic acid is a chemical compound with the CAS Number: 171806-97-6 . It has a molecular weight of 285.3 .

Molecular Structure Analysis

The InChI code for the compound is1S/C16H15NO4/c18-15(19)10-17-16(20)13-6-8-14(9-7-13)21-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,20)(H,18,19) . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis

The compound has a molecular weight of 285.3 . More detailed physical and chemical properties were not available in the search results.科学的研究の応用

Synthesis of Medicinal Compounds :

- A study by Nimbalkar et al. (2018) discussed the synthesis of novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, which showed promising in vitro anti-tubercular activity. This demonstrates the potential of {[4-(Benzyloxy)phenyl]formamido}acetic acid derivatives in developing new anti-tubercular agents.

Thermodynamic Investigations :

- Kurkov et al. (2006) conducted a study on the temperature dependences of solubility, vapor pressure, and crystal heat capacity of [4-(Benzyloxy)phenyl]acetic acid. They analyzed solvation and solubility processes, providing insights into the thermodynamics of this compound in various solvents, which is crucial for its application in material science and pharmaceutical formulation (Kurkov, Perlovich, & Zielenkiewicz, 2006).

Chemical Reactions and Synthesis :

- The compound has been used in various chemical syntheses, such as the formation of mesogen-linked cellulose acetates as discussed by Wu et al. (2004). These acetates show potential for forming cholesteric lyotropic phases in certain solvents, indicating applications in material science and nanotechnology (Wu, Gu, Zhang, Huang, & Chen, 2004).

- Another example is the synthesis of chloramphenicol, a broad-spectrum antibiotic, via a new intermediate involving a derivative of 4-phenyl-5-amino-1,3-dioxane, showcasing the role of this compound in medicinal chemistry (Hazra, Pore, & Maybhate, 1997).

Inhibition of Photosynthesis :

- Nakamoto et al. (1982) investigated the effects of (benzamidooxy)acetic acid on photosynthesis in C4 plants. Their study revealed that at certain concentrations, this compound can inhibit key enzymes involved in photosynthesis, indicating potential applications in agriculture and herbicide development (Nakamoto, Ku, & Edwards, 1982).

Environmental Studies :

- A study focused on the degradation of acetaminophen by advanced oxidation processes, discussing various by-products and their biotoxicity. While not directly related to this compound, this research is relevant in the context of environmental chemistry and the study of similar compounds' behavior and impact in the environment (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Safety and Hazards

特性

IUPAC Name |

2-[(4-phenylmethoxybenzoyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c18-15(19)10-17-16(20)13-6-8-14(9-7-13)21-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMAMTNSEWYEQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

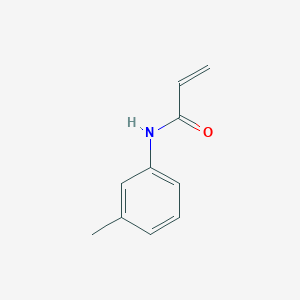

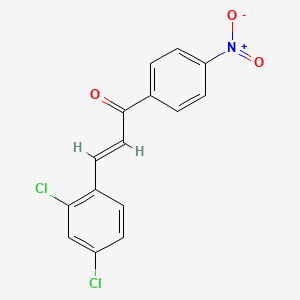

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

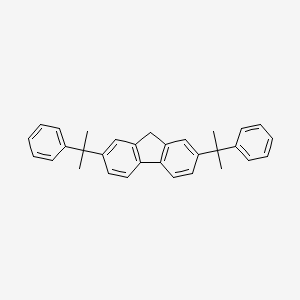

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(tert-Butylamino)-5-nitrophenyl]ethanone](/img/structure/B3109270.png)

![6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3109271.png)